molecular formula C21H21NO4 B2922776 (Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 904506-02-1

(Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No.: B2922776
CAS No.: 904506-02-1
M. Wt: 351.402
InChI Key: FWVTXJYUQNEJEP-PDGQHHTCSA-N
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Description

“(Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized by naturally occurring furanone compounds . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is a heterocyclic compound having a benzofuran ring as a core . This is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran derivatives can undergo a CuI-catalyzed coupling reaction with amines, which involves C–O bond cleavage and C=O/C–N bond formation . This reaction may involve a free radical process .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring their diverse pharmacological activities .

Properties

IUPAC Name

(2Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-14-11-17(23)16(13-22-7-9-25-10-8-22)21-19(14)20(24)18(26-21)12-15-5-3-2-4-6-15/h2-6,11-12,23H,7-10,13H2,1H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVTXJYUQNEJEP-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3)O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3)/O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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